1-[4-(2-Tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride
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Overview
Description
1-[4-(2-Tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenol ethers. It is characterized by the presence of a pyrrolidine ring attached to a butyl chain, which is further connected to a phenoxy group substituted with tert-butyl and methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(2-Tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the synthesis of 2-tert-butyl-4-methylphenol, which is then converted to its corresponding phenoxy derivative.
Attachment of the Butyl Chain: The phenoxy intermediate is then reacted with a butyl halide under basic conditions to form the butyl-substituted phenoxy compound.
Formation of the Pyrrolidine Ring: The final step involves the reaction of the butyl-substituted phenoxy compound with pyrrolidine in the presence of a suitable catalyst to form the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(2-Tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-Tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-Tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signal transduction pathways and gene expression.
Comparison with Similar Compounds
1-[4-(2-Tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]pyrrolidine;hydrochloride: This compound has a shorter propyl chain instead of a butyl chain, which may affect its chemical properties and biological activities.
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]pyrrolidine: This compound has a different substitution pattern on the phenoxy group, which can influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-16-9-10-18(17(15-16)19(2,3)4)21-14-8-7-13-20-11-5-6-12-20;/h9-10,15H,5-8,11-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATMFJMLZPHKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCCC2)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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